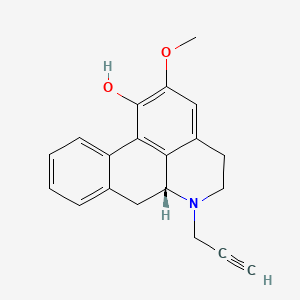
1-Hydroxy-2-methoxy-N-propargylnoraporphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2-methoxy-N-propargylnoraporphine is a synthetic organic compound that belongs to the class of noraporphine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a hydroxy group, a methoxy group, and a propargyl group, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-methoxy-N-propargylnoraporphine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable noraporphine precursor, followed by the introduction of the hydroxy, methoxy, and propargyl groups through various chemical reactions. Key steps may include:
Hydroxylation: Introduction of the hydroxy group using reagents like hydrogen peroxide or osmium tetroxide.
Methoxylation: Introduction of the methoxy group using methyl iodide or dimethyl sulfate.
Propargylation: Introduction of the propargyl group using propargyl bromide or propargyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Hydroxy-2-methoxy-N-propargylnoraporphine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The propargyl group can be reduced to an alkyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of various substituted noraporphine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-Hydroxy-2-methoxy-N-propargylnoraporphine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the propargyl group can undergo covalent bonding with target proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-Hydroxy-2-methoxy-N-methylaporphine
- 1-Hydroxy-2-methoxy-N-ethylaporphine
- 1-Hydroxy-2-methoxy-N-propylaporphine
Uniqueness
1-Hydroxy-2-methoxy-N-propargylnoraporphine is unique due to the presence of the propargyl group, which imparts distinct reactivity and biological activity compared to its analogs. The propargyl group can participate in click chemistry reactions and has been shown to enhance the compound’s ability to interact with specific molecular targets.
特性
CAS番号 |
37082-20-5 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC名 |
(6aR)-2-methoxy-6-prop-2-ynyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C20H19NO2/c1-3-9-21-10-8-14-12-17(23-2)20(22)19-15-7-5-4-6-13(15)11-16(21)18(14)19/h1,4-7,12,16,22H,8-11H2,2H3/t16-/m1/s1 |
InChIキー |
LNZLRNRNWKEJQC-MRXNPFEDSA-N |
異性体SMILES |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC#C)O |
正規SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)
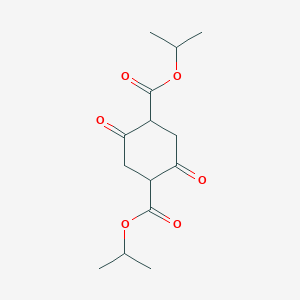
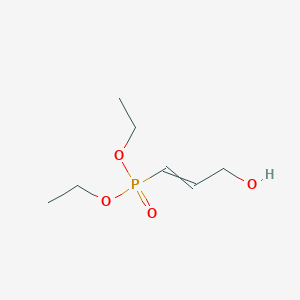
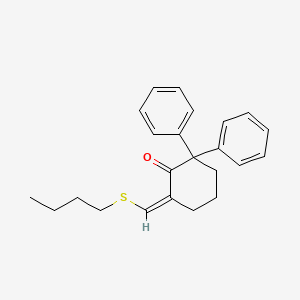
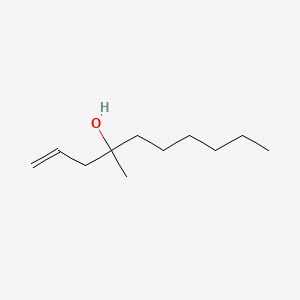
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
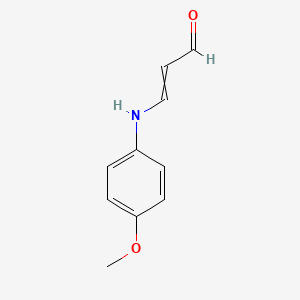
![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
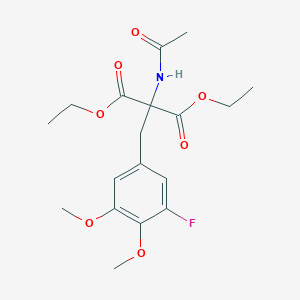
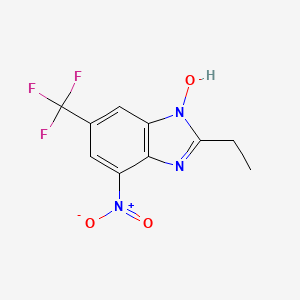

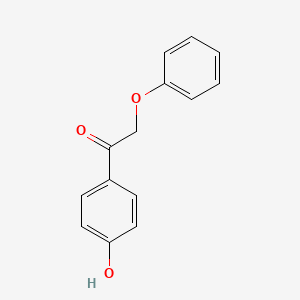
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
